molecular formula C9H12N4S B7096261 N-[(2,5-dimethylthiophen-3-yl)methyl]-1,2,4-triazol-4-amine

N-[(2,5-dimethylthiophen-3-yl)methyl]-1,2,4-triazol-4-amine

Cat. No.: B7096261
M. Wt: 208.29 g/mol
InChI Key: MNZYBIIGYGVLHO-UHFFFAOYSA-N
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Description

N-[(2,5-dimethylthiophen-3-yl)methyl]-1,2,4-triazol-4-amine is a heterocyclic compound that combines a thiophene ring with a triazole ring. This compound is of interest due to its potential applications in medicinal chemistry and material science. The presence of both thiophene and triazole rings in its structure suggests it may exhibit unique chemical and biological properties.

Properties

IUPAC Name

N-[(2,5-dimethylthiophen-3-yl)methyl]-1,2,4-triazol-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N4S/c1-7-3-9(8(2)14-7)4-12-13-5-10-11-6-13/h3,5-6,12H,4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNZYBIIGYGVLHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(S1)C)CNN2C=NN=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2,5-dimethylthiophen-3-yl)methyl]-1,2,4-triazol-4-amine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to scale up the production process efficiently.

Mechanism of Action

The mechanism of action of N-[(2,5-dimethylthiophen-3-yl)methyl]-1,2,4-triazol-4-amine involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(2,5-dimethylthiophen-3-yl)methyl]-1,2,4-triazol-4-amine is unique due to the combination of thiophene and triazole rings in its structure, which imparts distinct electronic and steric properties. This makes it a versatile compound for various applications in medicinal chemistry and material science .

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